Kanamycin acid disulfate
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Overview
Description
Kanamycin acid disulfate is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. This compound is known for its effectiveness in inhibiting protein synthesis in bacteria, making it a valuable tool in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kanamycin acid disulfate is typically prepared by solubilizing kanamycin sulfate in dilute sulfuric acid and then drying the solution. The sulfate content in the final product is approximately 25% . The synthetic route involves the following steps:
Solubilization: Kanamycin sulfate is dissolved in dilute sulfuric acid.
Drying: The solution is dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps include:
Fermentation: is cultured in a suitable medium to produce kanamycin.
Extraction: Kanamycin is extracted from the culture medium.
Purification: The extracted kanamycin is purified to remove impurities.
Conversion: Kanamycin is converted to kanamycin sulfate.
Final Processing: Kanamycin sulfate is solubilized in dilute sulfuric acid and dried to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Kanamycin acid disulfate undergoes various chemical reactions, including:
Oxidation: Kanamycin can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups in kanamycin.
Substitution: Substitution reactions can occur, particularly involving the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of kanamycin, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Kanamycin acid disulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in cell culture media to select for kanamycin-resistant cells.
Medicine: Utilized as an antibiotic to treat bacterial infections.
Industry: Used in the production of pharmaceuticals and as an additive in culture media
Mechanism of Action
Kanamycin acid disulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translocation process and causes miscoding during protein synthesis. As a result, the bacterium is unable to produce functional proteins, leading to its death .
Comparison with Similar Compounds
Kanamycin acid disulfate is part of the aminoglycoside family of antibiotics, which includes other compounds such as:
- Gentamicin
- Tobramycin
- Amikacin
- Neomycin
Uniqueness
This compound is unique due to its specific binding affinity to the 30S ribosomal subunit and its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. It is particularly effective against mycobacteria and mycoplasma .
Properties
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.2H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;2*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;2*(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTKIXVMLDAMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N4O19S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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